Molecular Weight and Heavy Atom Count as Selection Drivers in Fragment-Based Screening Campaigns
With a molecular weight of 278.41 g/mol, N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide occupies a favorable 'lead-like' window between fragment-sized (<250 Da) and drug-sized (>350 Da) molecules, making it a versatile intermediate for hit-to-lead optimization. In contrast, highly substituted analogs in this class can exceed 350 Da, reducing ligand efficiency metrics. Direct head-to-head crystallographic or biochemical data for this specific compound against named comparators is, however, absent from the open literature [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 278.41 g/mol |
| Comparator Or Baseline | Average MW of orally bioavailable drugs: ~350 g/mol [1] |
| Quantified Difference | ~71.6 g/mol lower than drug average |
| Conditions | Calculated from molecular formula C₁₅H₂₂N₂OS; comparator baseline from literature analysis |
Why This Matters
Lower molecular weight can correlate with improved permeability, solubility, and developability parameters, which is a key consideration when selecting a scaffold for early-stage medicinal chemistry.
- [1] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
